

Technical Guide: Mass Spectrometry Fragmentation of 5-Nitroisatoic Anhydride

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Compound of Interest

Compound Name:	5-Nitro-1H-benzo[d][1,3]oxazin- 2(4H)-one
CAS No.:	1002129-70-5
Cat. No.:	B3197017

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Executive Summary

5-Nitroisatoic Anhydride (5-NIA) is a functionalized derivative of isatoic anhydride used primarily as an electrophilic acylating agent. In drug development, it serves as a scaffold for synthesizing anthranilic acid derivatives, while in molecular biology, it acts as a "slow-reacting" SHAPE reagent for probing RNA flexibility.

Accurate mass spectrometric identification of 5-NIA relies on detecting its labile anhydride ring and the characteristic loss of carbon dioxide (

).

This guide defines the specific fragmentation pathways (EI and ESI) and differentiates 5-NIA from common alternatives based on diagnostic ion shifts.

Mechanistic Fragmentation Analysis

The mass spectral behavior of 5-NIA is governed by two dominant structural features: the labile cyclic anhydride and the electron-withdrawing nitro group.

Primary Fragmentation Pathway (The Anhydride Collapse)

Upon ionization (Electron Ionization, 70 eV), the molecular ion (

) is formed but is often short-lived due to the strain of the heterocyclic ring.

- Molecular Ion (

): Observed at m/z 208.

- Loss of

(

44 Da): The most diagnostic transition. The anhydride ring opens and ejects a neutral carbon dioxide molecule. This yields the highly stabilized 6-nitro-iminoketene or 2-amino-5-nitrobenzoyl cation species at m/z 164.

- Loss of CO (

28 Da): Following

loss, the remaining carbonyl group is ejected as carbon monoxide, generating a species analogous to the 4-nitroaniline radical cation at m/z 136.

Secondary Pathway (Nitro Group Decay)

The nitro group (

) introduces characteristic losses distinct from the parent isatoic anhydride:

- Loss of NO (

30 Da): Common in nitro-aromatics, leading to an

ion.

- Loss of

(

46 Da): Direct cleavage of the nitro group, though this is usually less abundant than the anhydride collapse.

Comparative Profiling: 5-NIA vs. Alternatives

In synthesis and SHAPE chemistry, 5-NIA is often compared with Isatoic Anhydride (IA) and N-Methylisatoic Anhydride (NMIA). The table below highlights the mass shifts required to distinguish these compounds in complex mixtures.

Table 1: Diagnostic Ion Comparison (EI/ESI)

Feature	Isatoic Anhydride (IA)	N-Methylisatoic Anhydride (NMIA)	5-Nitroisatoic Anhydride (5-NIA)
Role	Parent Scaffold	Standard SHAPE Reagent	Slow SHAPE Reagent / Intermediate
Molecular Formula			
Precursor Ion ()	m/z 163	m/z 177	m/z 208
Base Peak ()	m/z 119 (Anthraniloyl cation)	m/z 133 (N-methyl-anthraniloyl)	m/z 164 (5-nitro-anthraniloyl)
Secondary Fragment	m/z 92 (Aniline-like)	m/z 106 (N-methylaniline-like)	m/z 136 (4-nitroaniline-like)
Nitro-Specific Ions	None	None	m/z 118 ()
Diagnostic Shift	Reference (0)	+14 Da (Methylation)	+45 Da (Nitration)

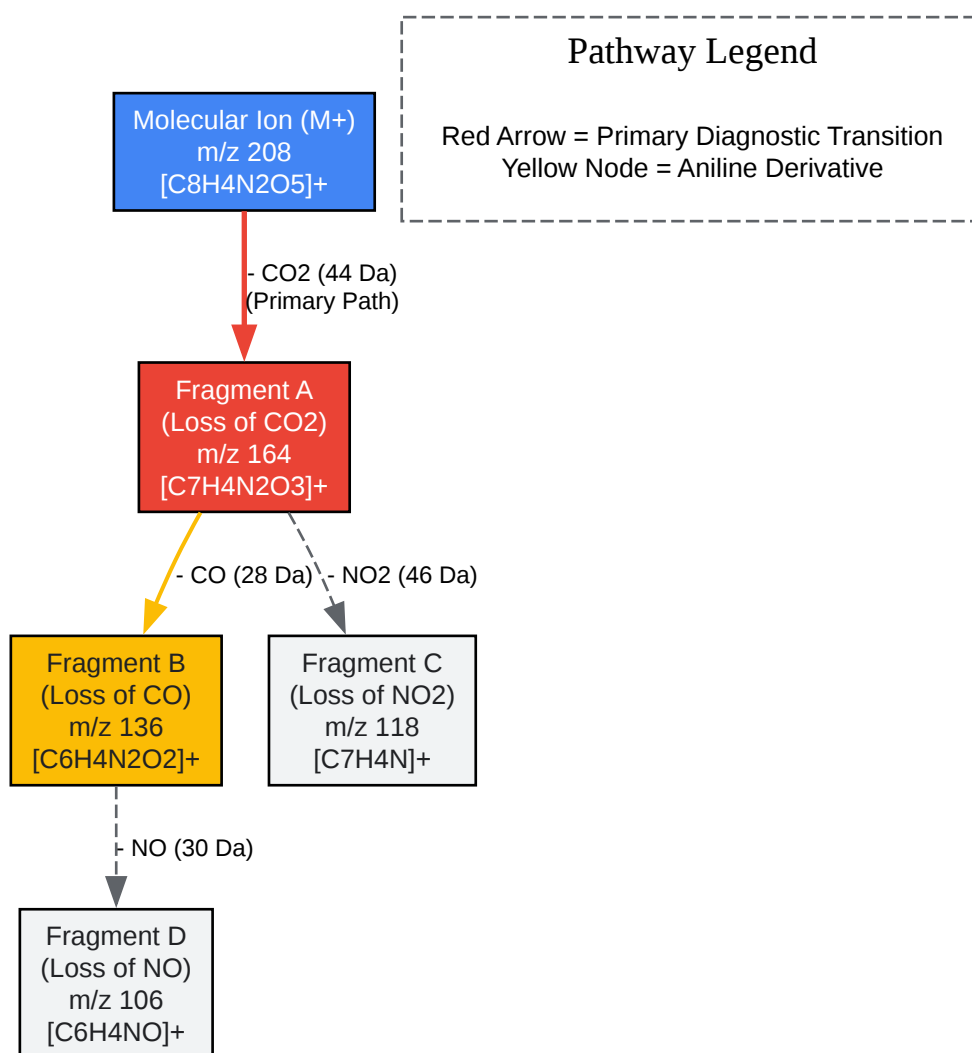
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Analyst Note: The transition from 208

164 is the definitive "quantifier" transition for 5-NIA in MS/MS (MRM) modes.

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of 5-NIA. The Red path indicates the primary diagnostic route (Anhydride collapse), while the Blue path indicates secondary nitro-group fragmentation.



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Caption: Stepwise EI/ESI fragmentation of 5-nitroisatoic anhydride. The 208 → 164 transition is the primary identification marker.

Experimental Protocol: MS Characterization

To replicate these patterns for quality control or adduct validation, use the following protocol. This method minimizes thermal degradation prior to ionization.

Sample Preparation

- Solvent: Dissolve 5-NIA in anhydrous DMSO (stock 100 mM) to prevent hydrolysis. Dilute to 10 μM in Acetonitrile (ACN) for injection.
- Avoid: Protic solvents (Water/Methanol) for long-term storage, as 5-NIA rapidly hydrolyzes to 2-amino-5-nitrobenzoic acid (MW 182), which will skew spectra.

Instrument Settings (Direct Infusion ESI-MS)

- Polarity: Positive Mode ().
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 20–40 V (Higher voltage promotes in-source fragmentation, useful for observing the m/z 164 fragment without MS/MS).
- Source Temp: 120°C (Keep low to prevent thermal ring opening).

Validation Workflow

- Inject the 10 μM sample.
- Observe the parent ion at m/z 209 (in ESI) or m/z 208 (EI).
- Apply Collision Energy (10-20 eV): Confirm the appearance of the base peak at m/z 165 (

).

- Check for Impurity: A peak at m/z 183 (of the acid) indicates hydrolysis (bad sample handling).

References

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Sources

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